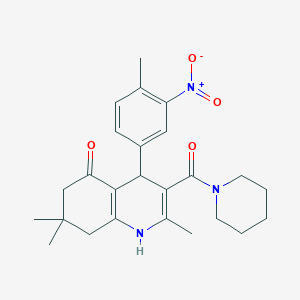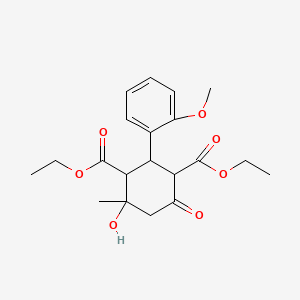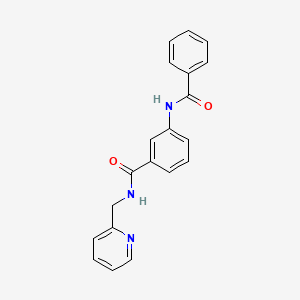![molecular formula C26H38N2O4 B4056691 1,1'-(1,4-piperazinediyl)bis[3-(3,4-dimethylphenoxy)-2-propanol]](/img/structure/B4056691.png)
1,1'-(1,4-piperazinediyl)bis[3-(3,4-dimethylphenoxy)-2-propanol]
説明
1,1'-(1,4-piperazinediyl)bis[3-(3,4-dimethylphenoxy)-2-propanol] is a useful research compound. Its molecular formula is C26H38N2O4 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-(1,4-piperazinediyl)bis[3-(3,4-dimethylphenoxy)-2-propanol] is 442.28315770 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-(1,4-piperazinediyl)bis[3-(3,4-dimethylphenoxy)-2-propanol] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(1,4-piperazinediyl)bis[3-(3,4-dimethylphenoxy)-2-propanol] including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Biofilm Inhibition
- Biofilm and MurB Inhibitors: A study by Mekky & Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds, particularly 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed significant antibacterial efficacies and biofilm inhibition activities, surpassing the efficacy of Ciprofloxacin. These findings highlight the potential of piperazine derivatives in developing new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Optical and Material Properties
- Novel Piperazine Derivative Microcrystal: Ruan et al. (2011) synthesized a novel piperazine derivative and examined its optical properties. The microcrystal formed exhibited unique refractive properties, highlighting the potential of piperazine derivatives in material science and optics (Ruan et al., 2011).
Therapeutic Applications
- Cocaine Abuse Therapeutic Agent: Forrat,Ramón, & Yus (2007) investigated the synthesis of a piperazine derivative as a potential cocaine abuse therapeutic agent. This research underscores the potential of piperazine derivatives in the development of treatments for substance abuse disorders (Forrat, Ramón, & Yus, 2007).
Chiral NMR Shift Reagents
- Europium(III) Complexes: Takemura et al. (2001) studied Europium(III) complexes with N,N′-ethylenebis(L-amino acid) ligands, including piperazine derivatives. These complexes were effective as chiral NMR shift reagents for unprotected α-amino acids, offering valuable tools for analytical chemistry (Takemura et al., 2001).
Antitumor Activity
- Antitumor Agent MST-16: Narita et al. (2008) found that a novel derivative of bis(2,6-dioxopiperazine) named MST-16 demonstrated significant antitumor activity in various murine tumor models. This highlights the potential of piperazine derivatives in cancer therapy (Narita et al., 2008).
Polymer Science
- Poly(β-amino esters): Lynn and Langer (2000) explored the synthesis and characterization of poly(β-aminoesters) using piperazine. These polymers displayed promising properties for biomedical applications, particularly in drug delivery systems (Lynn & Langer, 2000).
Medicinal Intermediates
- Medicinal Intermediates Synthesis: Weiliang (2008) demonstrated the synthesis of 1,4-N,N-substituted piperazines, important intermediates in medicinal chemistry. These compounds are crucial for the development of various pharmaceuticals (Weiliang, 2008).
Antituberculosis Activity
- Antituberculosis Activity: Eynde, Mayence, LeCour, & Huang (2003) synthesized a library of 1,4-diarylpiperazines and evaluated them for antituberculosis activity. Some of these derivatives emerged as potential leads for antituberculosis drug development (Eynde et al., 2003).
特性
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-[4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-19-5-7-25(13-21(19)3)31-17-23(29)15-27-9-11-28(12-10-27)16-24(30)18-32-26-8-6-20(2)22(4)14-26/h5-8,13-14,23-24,29-30H,9-12,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXPASVZXULQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)CC(COC3=CC(=C(C=C3)C)C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4056608.png)

![7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4056616.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4056622.png)

![3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]pyridine](/img/structure/B4056634.png)
![2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B4056661.png)

![N-[4-(dibutylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4056677.png)
![(E)-N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N,2-dimethylbut-2-en-1-amine](/img/structure/B4056693.png)

![4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide](/img/structure/B4056702.png)
![N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B4056707.png)
![4-chloro-N-(2-hydroxyethyl)-3-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B4056715.png)
